1-(1H-Imidazol-2-yl)-1H-pyrazol-5(4H)-one
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Overview
Description
1-(1H-Imidazol-2-yl)-1H-pyrazol-5(4H)-one is a heterocyclic compound that features both imidazole and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Imidazol-2-yl)-1H-pyrazol-5(4H)-one typically involves the formation of the imidazole and pyrazole rings through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(1H-Imidazol-2-yl)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the imidazole or pyrazole rings .
Scientific Research Applications
1-(1H-Imidazol-2-yl)-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1H-Imidazol-2-yl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors by binding to their active sites. This interaction can disrupt normal cellular processes, leading to therapeutic effects such as the inhibition of microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole: A simpler compound with a single imidazole ring.
1H-Pyrazole: A compound with a single pyrazole ring.
1-(1H-Imidazol-2-yl)-1H-pyrazole: A compound similar to 1-(1H-Imidazol-2-yl)-1H-pyrazol-5(4H)-one but without the ketone group.
Uniqueness
This compound is unique due to the presence of both imidazole and pyrazole rings, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
845749-94-2 |
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Molecular Formula |
C6H6N4O |
Molecular Weight |
150.14 g/mol |
IUPAC Name |
2-(1H-imidazol-2-yl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C6H6N4O/c11-5-1-2-9-10(5)6-7-3-4-8-6/h2-4H,1H2,(H,7,8) |
InChI Key |
HDYXZPHXWRGGBI-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NN(C1=O)C2=NC=CN2 |
Origin of Product |
United States |
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